LSD1 Inhibitory Potency: Direct Comparison with Established Research Tool Compound
The compound demonstrates moderate inhibitory potency against recombinant human LSD1 with an IC₅₀ of 356 nM, assessed via an Amplex Red-coupled H₂O₂ production assay using a methylated peptide substrate with a 30-minute incubation [1]. In contrast, LSD1 Inhibitor VII (a phenethylidene-benzohydrazide) exhibits an IC₅₀ of 13 nM under comparable in vitro biochemical conditions, representing a ~27-fold greater potency [2]. This quantitative disparity establishes the compound as a useful intermediate-potency tool suitable for target validation and mechanistic studies rather than as a high-potency lead candidate.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | LSD1 Inhibitor VII: 13 nM |
| Quantified Difference | 27.4-fold lower potency (356 nM vs 13 nM) |
| Conditions | Recombinant human LSD1; Amplex Red H₂O₂ detection; methylated peptide substrate; 30 min incubation |
Why This Matters
This defines the compound's potency tier and ensures appropriate experimental design when selecting an LSD1 tool compound, preventing overestimation of its inhibitory capacity in cellular models.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053): Affinity Data for Lysine-specific histone demethylase 1A (Human). IC50: 356 nM. Assay: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production using methylated peptide substrate and Amplex red reagent; 30 min incubation. View Source
- [2] Cenmed. LSD1 INHIBITOR VII Technical Datasheet. Catalog No. C15-1214-889. IC50: 13 nM (LSD1). View Source
